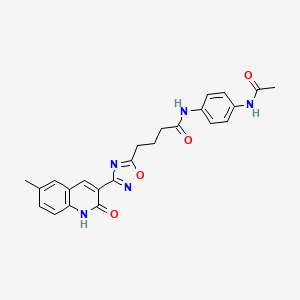
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole varies depending on its application. In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In antifungal and antibacterial research, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In pesticide research, it has been shown to act as a neurotoxin in insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole also vary depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antibacterial research, it has been shown to disrupt the cell membranes of fungi and bacteria, leading to their death. In pesticide research, it has been shown to act as a neurotoxin in insects, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse range of potential applications and its relatively easy synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
The future directions for 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole research include further investigation into its potential applications in medicine, agriculture, and material science. In medicine, it could be studied for its potential as a cancer treatment or as an antibiotic. In agriculture, it could be explored as a potential pesticide that is less harmful to the environment. In material science, it could be studied for its potential as a fluorescent probe or as a material for optoelectronic devices.
In conclusion, 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has the potential for a wide range of applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis method of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole with 3,5-dimethoxybenzaldehyde in the presence of a catalyst. The product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The scientific research application of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is vast and diverse. This compound has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a fluorescent probe.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-4-29-23-19(10-11-20(24-23)15-8-6-5-7-9-15)21-25-22(30-26-21)16-12-17(27-2)14-18(13-16)28-3/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOYRFRUYLEEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)









![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)

